2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce bromine and fluorine atoms .
Industrial Production Methods: Industrial production methods often employ metal-free protocols to minimize environmental impact. These methods include the use of eco-friendly reagents and conditions, such as metal-free oxidation and photocatalysis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, often facilitated by transition metal catalysts
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or metal-based oxidants are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications
Mechanism of Action
The mechanism of action of 2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, leading to various biological effects. The compound can modulate enzymatic activity and disrupt cellular processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
2-Methylimidazo[1,2-a]pyridine: Used in various halogenation reactions.
Pyrrolo[1,2-a]pyrazines: Synthesized using transition-metal-free strategies.
Uniqueness: 2-Bromo-7,8-difluoro-imidazo[1,2-a]pyridine stands out due to its unique combination of bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-bromo-7,8-difluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-5-3-12-2-1-4(9)6(10)7(12)11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYCTNUBNQYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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